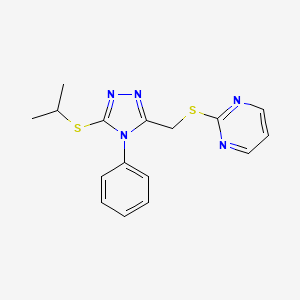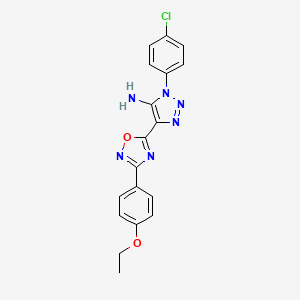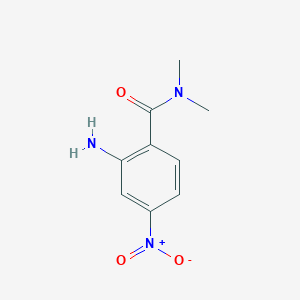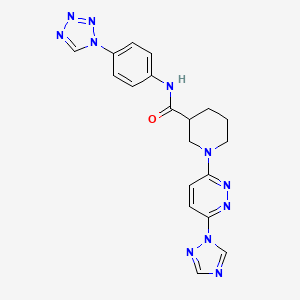
2-(((5-(イソプロピルチオ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)メチル)チオ)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The pyrimidine ring can be introduced through nucleophilic substitution reactions involving halogenated pyrimidine derivatives.
- Reaction conditions: These reactions often require the use of strong bases and elevated temperatures.
Functionalization with Sulfur-Containing Groups:
- The final step involves the introduction of sulfur-containing groups through nucleophilic substitution or addition reactions.
- Reaction conditions: These reactions may require the use of thiols or thiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Types of Reactions:
-
Oxidation:
- The sulfur atoms in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction:
- The triazole and pyrimidine rings can undergo reduction reactions under specific conditions.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced triazole and pyrimidine derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions at the sulfur atoms or the aromatic rings.
- Common reagents: Halogenated compounds, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry due to the presence of nitrogen and sulfur atoms.
Biology:
- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
- May exhibit antimicrobial, antifungal, or anticancer properties due to its unique structure.
Medicine:
- Research into its potential as a therapeutic agent for various diseases.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
- Use in the development of new materials with specific properties such as conductivity or catalytic activity.
- Potential applications in agrochemicals as a pesticide or herbicide.
科学的研究の応用
鈴木・宮浦カップリング反応の応用
鈴木・宮浦(SM)カップリング反応は、強力な遷移金属触媒による炭素-炭素結合形成反応です。 この反応は、その穏和な反応条件と様々な官能基との適合性から、幅広い用途が見出されています 。SMカップリングにおいて重要な役割を果たす有機ホウ素試薬の1つに、ホウ素系化合物があります。これらの化合物の中でも、問題の化合物である「2-(((5-(イソプロピルチオ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)メチル)チオ)ピリミジン」は、SMカップリング反応の有機ホウ素試薬として利用できます。
鈴木・宮浦カップリング反応の機構: SMカップリング反応は、酸化付加とトランスメタル化という2つの重要なステップで進行します。パラジウム触媒は、酸化付加によって新しいPd-C結合の形成を促進し、ここで親電子性の有機基が関与します。一方、トランスメタル化は、ホウ素からパラジウムへと転移される求核性有機基を伴って起こります。 ホウ素試薬は、これらの求核性基の供給源として役立ちます .
新規硫黄ヘテロ環
SMカップリングにおける役割に加えて、「2-(((5-(イソプロピルチオ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)メチル)チオ)ピリミジン」は、新規なキラル融合二環式硫黄ヘテロ環として調査されています。この化合物は、トランスチオレーション反応によって生成されたγ-ラクトンと1,4-ジチエピンの部分構造を持っています。 この独特の構造は、材料科学、触媒化学、または生物有機化学において応用が見られる可能性があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors
-
Formation of Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
- Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.
作用機序
The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.
類似化合物との比較
- 2-thioxopyrimidine derivatives
- 4-phenyl-1,2,4-triazole derivatives
- Pyrimidine-thioether compounds
Comparison:
- The unique combination of the triazole and pyrimidine rings in 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine sets it apart from other similar compounds.
- The presence of sulfur atoms in both the triazole and pyrimidine rings may confer unique chemical reactivity and biological activity.
- Compared to other pyrimidine or triazole derivatives, this compound may exhibit enhanced stability or solubility due to its specific structural features.
特性
IUPAC Name |
2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHWOKQKYMUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2575513.png)
![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)
![5-(2-methylprop-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2575515.png)
![3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575520.png)
![4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2575521.png)






![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)
